1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one
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Overview
Description
CARM1 is an enzyme that catalyzes the methylation of arginine residues in histone and non-histone proteins, playing a crucial role in gene expression regulation, cell cycle progression, and tumorigenesis . CARM1-IN-1 has been developed to target and inhibit the activity of CARM1, making it a valuable tool in cancer research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to improve the binding affinity and selectivity towards CARM1.
Industrial Production Methods
Industrial production of CARM1-IN-1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput synthesis techniques, optimization of reaction conditions to maximize yield, and purification processes to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
CARM1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
CARM1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of CARM1 in tumorigenesis and cancer progression. .
Epigenetics: Investigating the role of arginine methylation in gene expression regulation and chromatin remodeling.
Drug Development: Serving as a lead compound for developing new therapeutic agents targeting CARM1 for cancer treatment.
Cell Biology: Studying the effects of CARM1 inhibition on cell cycle progression, differentiation, and apoptosis.
Mechanism of Action
CARM1-IN-1 exerts its effects by selectively binding to the active site of CARM1, inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as transcriptional activation, RNA processing, and signal transduction . The molecular targets and pathways involved include histone H3, transcription factors, and metabolic enzymes .
Comparison with Similar Compounds
CARM1-IN-1 is compared with other CARM1 inhibitors such as EZM2302 and TP-064. While all these compounds inhibit CARM1, CARM1-IN-1 is noted for its higher selectivity and potency . Similar compounds include:
EZM2302: Another potent CARM1 inhibitor with a different chemical structure and mechanism of action.
TP-064: A selective CARM1 inhibitor with applications in cancer research.
CARM1-IN-1 stands out due to its unique chemical structure, high selectivity, and potent inhibitory activity, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one, also referred to as compound 7g, has garnered attention in the field of medicinal chemistry due to its potential as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is implicated in various hormone-dependent tumors, including prostate and breast cancers. This article reviews the biological activity of compound 7g, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
Compound 7g acts primarily as a selective inhibitor of CARM1. It has been shown to significantly reduce the activity of the PSA promoter in human LNCaP prostate cancer cells, indicating its potential role in regulating androgen receptor signaling pathways. The compound's selectivity is attributed to its structural features, particularly the presence of bromine and hydroxy groups that enhance binding affinity to CARM1 while minimizing interaction with other protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) .
In Vitro Studies
In vitro studies have demonstrated that compound 7g exhibits a dose-dependent inhibitory effect on CARM1 activity. The IC50 values for 7g and its analogues (8e and 8l) were determined to be between 8-10 μM, showcasing their potency against CARM1 while showing minimal toxicity to cell viability at these concentrations .
The following table summarizes the IC50 values for selected compounds against CARM1:
Compound | IC50 (μM) | Target |
---|---|---|
7g | 8-10 | CARM1 |
8e | 8-10 | CARM1 |
8l | 30 | CARM1 |
Selectivity Profile
The selectivity of compound 7g was assessed against a panel of different PRMTs and HKMTs. It showed lower or no activity against these enzymes, confirming its potential as a selective therapeutic agent. This selectivity is crucial for minimizing off-target effects commonly associated with less selective inhibitors .
Study on Prostate Cancer
A significant study focused on the application of compound 7g in prostate cancer treatment revealed its ability to inhibit PSA expression effectively. In LNCaP cells treated with varying concentrations of compound 7g, a marked reduction in PSA promoter activity was observed, suggesting that targeting CARM1 could be a viable strategy for managing hormone-dependent tumors .
Comparative Analysis with Other Compounds
In comparison with other bis(bromo-4-hydroxybenzylidene) analogues, compound 7g exhibited superior selectivity and potency. For instance, compounds with fewer bromine substitutions or different functional groups did not demonstrate the same level of inhibition against CARM1, highlighting the importance of structural optimization in drug design .
Properties
Molecular Formula |
C26H21Br2NO3 |
---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2 |
InChI Key |
KNMFTTWVELIVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
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